molecular formula C5H7ClN2O B1277711 2-(4-chloro-1H-pyrazol-1-yl)ethanol CAS No. 1003992-83-3

2-(4-chloro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1277711
CAS No.: 1003992-83-3
M. Wt: 146.57 g/mol
InChI Key: NDSOARMOYKGJDO-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)ethanol (CAS: 1003992-83-3) is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an ethanol group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically relevant heterocycles like coumarins, pyridines, and thiazoles .

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSOARMOYKGJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428283
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003992-83-3
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Androgen Receptor Modulators

One of the primary applications of 2-(4-chloro-1H-pyrazol-1-yl)ethanol is in the synthesis of androgen receptor antagonists. These compounds are crucial for treating conditions such as prostate cancer and other androgen-dependent diseases. For instance, it serves as an intermediate in the preparation of non-steroidal carboxamide compounds that exhibit high affinity for androgen receptors and demonstrate potent antagonistic activity .

2. Antibacterial Activity

Research has indicated that pyrazole derivatives, including this compound, possess antibacterial properties. A study exploring the structure-activity relationship (SAR) of various pyrazole compounds found that modifications to the pyrazole ring can enhance their antibacterial efficacy . This suggests potential applications in developing new antibacterial agents.

Agricultural Applications

1. Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Pyrazole derivatives have been studied for their ability to inhibit specific enzymes in pests, leading to their potential use as effective agrochemicals .

Case Study 1: Androgen Receptor Antagonists

A significant body of research has focused on the development of androgen receptor modulators using this compound as a key intermediate. One study demonstrated that compounds synthesized from this precursor exhibited potent activity against prostate cancer cell lines, highlighting its therapeutic potential in oncology. The findings suggest that these compounds could be developed into effective treatments for castration-resistant prostate cancer (CRPC) .

Case Study 2: Antibacterial Properties

In another study, researchers synthesized a series of pyrazole derivatives, including those based on this compound. The results indicated a correlation between structural modifications and increased antibacterial activity against various bacterial strains. This research underscores the compound's potential role in pharmaceutical formulations aimed at combating bacterial infections .

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(4-chloro-1H-pyrazol-1-yl)ethanol, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Physicochemical/Biological Notes
This compound C₅H₇ClN₂O 162.58 1003992-83-3 Ethanol at 1-position; Cl at 4-position Moderate solubility in polar solvents; synthetic intermediate
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol C₅H₆ClN₃O₃ 207.58 Not provided Nitro group at 3-position Increased reactivity for electrophilic substitution; potential for explosive byproducts
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid C₆H₇ClN₂O₂ 174.59 1310379-36-2 Acetic acid at 3-position; methyl at 1 Enhanced acidity (pKa ~3-4); suitable for salt formation
2-(4-Methyl-1H-pyrazol-1-yl)ethanol C₆H₁₀N₂O 126.16 1007542-22-4 Methyl at 4-position; ethanol at 1 Higher lipophilicity (logP ~0.5); reduced polarity
2-(4-Chloro-1H-pyrazol-1-yl)acetohydrazide C₅H₇ClN₄O 174.59 934175-20-9 Acetohydrazide at 1-position Amide group enables peptide coupling; potential antimicrobial activity
2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid C₆H₇ClN₂O₂ 174.59 1005582-20-6 Propanoic acid at 1-position Improved water solubility; possible use in metal chelation

Key Findings from Comparative Analysis

  • Electronic Effects: The 4-chloro substituent in this compound withdraws electron density, making the pyrazole ring less nucleophilic compared to its methyl-substituted analog (CAS 1007542-22-4) .
  • Solubility: Replacement of ethanol with carboxylic acids (e.g., acetic or propanoic acid) drastically increases water solubility due to ionization, whereas methyl or nitro groups reduce polarity .
  • Bioactivity: Pyrazole derivatives with hydrazide (e.g., acetohydrazide) or nitro groups exhibit enhanced antimicrobial and antifungal properties, though specific data for the ethanol variant remains underexplored .
  • Synthetic Utility: The ethanol group in this compound facilitates nucleophilic substitutions or esterifications, unlike its acetohydrazide or propanoic acid analogs, which are more suited for condensation reactions .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)ethanol, with the chemical formula C5_5H7_7ClN2_2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrazole with ethylene oxide or other appropriate reagents under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structure and purity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that certain metal complexes derived from pyrazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's efficacy is attributed to its ability to disrupt microbial cell membranes.

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer potential. For instance, studies have shown that modifications on the pyrazole ring can lead to enhanced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine in this compound, may influence its interaction with biological targets involved in cancer progression .

Case Studies

Study Findings
Study 1 Demonstrated significant antibacterial activity of pyrazole derivatives against E. coli and S. aureus.
Study 2 Investigated the anticancer effects of pyrazole compounds showing promising results against breast and lung cancer cell lines.
Study 3 Explored the structure-activity relationship (SAR) of pyrazoles, indicating that substituents like chlorine enhance biological activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Substituents on the pyrazole ring can significantly alter their pharmacological profiles. For example, the presence of halogens (like chlorine in this compound) has been associated with increased lipophilicity and improved interaction with biological membranes, enhancing antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, refluxing 4-chloro-1H-pyrazole with 2-bromoethanol in ethanol under basic conditions (e.g., K₂CO₃) yields the target product. Optimization involves varying molar ratios (1:1.2–1.5), temperature (70–90°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures completion . Ethanol is preferred as a solvent due to its polarity and ability to stabilize intermediates . Purity (>95%) is achievable through recrystallization from ethanol-DMF (1:1) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization employs a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the ethanol linker and pyrazole ring substitution patterns (e.g., δ 4.2 ppm for -OCH₂CH₂OH) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 176.59 for C₅H₈ClN₂O) .
  • Elemental analysis : Matching calculated vs. observed C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for pyrazole derivatives, and how can SHELX software address them?

  • Methodological Answer : Pyrazole rings often exhibit disorder in crystal lattices due to rotational flexibility. Using SHELXL for refinement:

  • Apply "ISOR" constraints to restrict anisotropic displacement parameters for disordered atoms.
  • Utilize "PART" instructions to model partial occupancy of alternative conformers.
  • Validate with R-factor convergence (<0.08) and Fo/Fc difference maps to minimize residual electron density . For example, a study on a related pyrazoline derivative achieved R₁ = 0.081 using SHELXL-2018 .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled for this compound derivatives?

  • Methodological Answer : Contradictions often stem from dynamic processes (e.g., tautomerism in solution vs. solid-state rigidity). To resolve:

  • Compare solution-state 1^1H NMR (room temperature) with variable-temperature NMR to detect tautomeric equilibria.
  • Perform DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and match experimental data .
  • Cross-validate with X-ray crystallography to confirm dominant solid-state structures .

Q. What strategies improve the yield of this compound in multi-step syntheses involving pyrazole intermediates?

  • Methodological Answer : Key strategies include:

  • Protection-deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during pyrazole alkylation .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems .
  • Workup protocols : Extract unreacted starting materials with ethyl acetate/water (3:1) to isolate the product in >90% yield .

Methodological Considerations

Q. How are computational methods integrated into the study of this compound’s reactivity?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens binding affinities of the compound with biological targets (e.g., enzymes), using PyRx for visualization .
  • Reactivity prediction : DFT-based Fukui indices identify electrophilic/nucleophilic sites on the pyrazole ring, guiding functionalization .

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